O-Bromoacetylthiamine
O-Bromoacetylthiamine
Brand Name:
Vulcanchem
CAS No.:
117826-71-8
VCID:
VC20876028
InChI:
InChI=1S/C14H18BrN4O2S/c1-9-12(3-4-21-13(20)5-15)22-8-19(9)7-11-6-17-10(2)18-14(11)16/h6,8H,3-5,7H2,1-2H3,(H2,16,17,18)/q+1
SMILES:
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CBr
Molecular Formula:
C14H18BrN4O2S+
Molecular Weight:
386.29 g/mol
O-Bromoacetylthiamine
CAS No.: 117826-71-8
Cat. No.: VC20876028
Molecular Formula: C14H18BrN4O2S+
Molecular Weight: 386.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117826-71-8 |
|---|---|
| Molecular Formula | C14H18BrN4O2S+ |
| Molecular Weight | 386.29 g/mol |
| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-bromoacetate |
| Standard InChI | InChI=1S/C14H18BrN4O2S/c1-9-12(3-4-21-13(20)5-15)22-8-19(9)7-11-6-17-10(2)18-14(11)16/h6,8H,3-5,7H2,1-2H3,(H2,16,17,18)/q+1 |
| Standard InChI Key | DGCOUKMXDGTATP-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CBr |
| Canonical SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CBr |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator